3-(Isothiocyanatomethyl)-1H-indole
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Overview
Description
3-(Isothiocyanatomethyl)-1H-indole is a chemical compound that belongs to the class of isothiocyanates Isothiocyanates are known for their bioactive properties and are derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isothiocyanatomethyl)-1H-indole typically involves the reaction of indole derivatives with thiophosgene or other isothiocyanate precursors. One common method is the reaction of indole-3-carboxaldehyde with thiophosgene in the presence of a base, such as triethylamine, to yield the desired isothiocyanate compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(Isothiocyanatomethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiocyanate group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and thioureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Isothiocyanatomethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines and bacteria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Isothiocyanatomethyl)-1H-indole involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis by targeting key signaling pathways and proteins involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison
Compared to other isothiocyanates, 3-(Isothiocyanatomethyl)-1H-indole is unique due to its indole backbone, which imparts distinct chemical and biological properties. While benzyl isothiocyanate and phenethyl isothiocyanate are well-studied for their anticancer properties, this compound offers additional potential due to its ability to interact with a broader range of molecular targets. Sulforaphane, another well-known isothiocyanate, is derived from cruciferous vegetables and is primarily studied for its chemopreventive properties. In contrast, this compound is more versatile in its applications across different fields.
Properties
CAS No. |
77012-75-0 |
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Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
3-(isothiocyanatomethyl)-1H-indole |
InChI |
InChI=1S/C10H8N2S/c13-7-11-5-8-6-12-10-4-2-1-3-9(8)10/h1-4,6,12H,5H2 |
InChI Key |
IUGVJHWSHLFGAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN=C=S |
Origin of Product |
United States |
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